

CAS 156-41-2 physical and chemical properties

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Compound of Interest

Compound Name: **4-Chlorophenethylamine**

Cat. No.: **B057563**

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An In-Depth Technical Guide to **4-Chlorophenethylamine** (CAS 156-41-2)

Foreword

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the physical, chemical, and pharmacological properties of **4-Chlorophenethylamine**, registered under CAS number 156-41-2. As a substituted phenethylamine, this compound is a valuable intermediate in organic synthesis, particularly for constructing more complex molecules with potential therapeutic applications. This guide moves beyond a simple recitation of data, offering insights into its reactivity, analytical characterization, and practical laboratory applications, grounded in established chemical principles.

Compound Identification and Nomenclature

It is critical to correctly identify the chemical entity associated with a CAS number. CAS 156-41-2 is unequivocally assigned to **4-Chlorophenethylamine**. It is structurally characterized by a phenethylamine backbone with a chlorine atom substituted at the para- (4-) position of the phenyl ring.^[1]

- IUPAC Name: 2-(4-chlorophenyl)ethan-1-amine^[2]
- Synonyms: **4-Chlorophenethylamine**, 2-(p-Chlorophenyl)ethylamine, 4-Chlorobenzeneethanamine, p-Chlorophenylethylamine^{[1][3]}
- Chemical Class: Aromatic Amine, Halogenated Organic Compound^[4]

Below is the chemical structure rendered using the DOT language.

Figure 1: Chemical Structure of 2-(4-chlorophenyl)ethan-1-amine

Physical and Chemical Properties

The compound is typically supplied as a liquid, ranging from colorless to pale yellow.[\[5\]](#)[\[6\]](#) Its physical state and properties are crucial for handling, storage, and reaction setup.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ ClN	[1] [2]
Molecular Weight	155.62 g/mol	[7] [8]
Appearance	Clear, colorless to pale yellow liquid	[4] [5]
Boiling Point	60-65 °C at 0.1 mmHg; 110-112 °C at 8 mmHg	[9] [10]
Density	1.112 g/mL at 25 °C	[5] [9]
Refractive Index (n ²⁰ /D)	1.548	[5] [9]
pKa (Predicted)	9.72 ± 0.10	[5]
Solubility	Soluble in water; soluble in common organic solvents like ethanol.	[4]
Flash Point	106 °C (222.8 °F) - closed cup	[7]

Chemical Profile and Reactivity

4-Chlorophenethylamine's reactivity is dictated by two primary functional groups: the primary amine and the chlorinated aromatic ring.

- Amine Group Reactivity: The ethylamine side chain possesses a nucleophilic primary amine, making it amenable to a wide range of standard transformations. It readily undergoes N-

acylation, N-alkylation, and condensation reactions.[11] This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the extension of its molecular framework.

- Aromatic Ring Reactivity: The 4-chlorophenyl group is relatively stable. The chlorine atom is a deactivating, ortho-, para-directing substituent for electrophilic aromatic substitution, though such reactions are not its primary application. The C-Cl bond is robust but can be susceptible to cleavage under harsh reductive conditions (hydrodehalogenation), a key consideration during reaction design.[1]

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of **4-Chlorophenethylamine** is essential. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the ~7.1-7.3 ppm region, characteristic of a 1,4-disubstituted benzene ring. The ethyl bridge will present as two triplets, one for the benzylic $-\text{CH}_2-$ group (~2.7-2.9 ppm) and one for the $-\text{CH}_2-$ adjacent to the amine (~2.9-3.1 ppm). The amine protons ($-\text{NH}_2$) typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
- ^{13}C NMR: The carbon NMR spectrum will display six unique signals. Four signals will be in the aromatic region (~128-140 ppm), corresponding to the four distinct carbon environments of the disubstituted ring. Two aliphatic signals will appear upfield, one for the benzylic carbon (~39 ppm) and another for the carbon bonded to the nitrogen atom (~43 ppm).[12]

Mass Spectrometry (MS)

In a typical Electron Ionization (EI) GC-MS analysis, the mass spectrum will exhibit a molecular ion peak ($[\text{M}]^+$) at m/z 155 and a characteristic isotopic peak at m/z 157 with approximately one-third the intensity, confirming the presence of a single chlorine atom. The most prominent fragment ion is expected at m/z 125, resulting from the benzylic cleavage and loss of the $-\text{CH}_2\text{NH}_2$ radical, a characteristic fragmentation pattern for phenethylamines.[3][11]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands include:

- N-H Stretch: A medium to weak doublet around $3300\text{-}3400\text{ cm}^{-1}$ for the primary amine.
- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Overtones in the $1600\text{-}2000\text{ cm}^{-1}$ region and primary bands around $1490\text{-}1600\text{ cm}^{-1}$.
- C-Cl Stretch: A strong band in the $1000\text{-}1100\text{ cm}^{-1}$ region.[13]

Applications in Research and Drug Development

4-Chlorophenethylamine is primarily used as a versatile intermediate or building block in multi-step organic syntheses.[4][11] Its structure is a key component in the development of more complex molecules targeting the central nervous system.

A notable application is its use as a reactant in the preparation of isoalloxazine derivatives, which have been investigated as a new class of cholinesterase inhibitors for potential use in Alzheimer's therapy.[9][14] In this context, the primary amine of **4-chlorophenethylamine** serves as a reactive handle to construct the larger heterocyclic system responsible for the desired biological activity. This highlights its importance in medicinal chemistry for generating novel molecular scaffolds.[15]

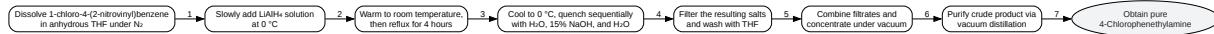
Experimental Protocols

The following protocols are representative examples grounded in established chemical principles for the synthesis and analysis of **4-Chlorophenethylamine**. They are intended for instructional purposes and must be adapted and validated by researchers with appropriate safety assessments.

Protocol 1: Synthesis via Reduction of a Nitroalkene

This protocol describes the synthesis of **4-Chlorophenethylamine** from 1-chloro-4-(2-nitrovinyl)benzene, a common precursor. The reduction is achieved using lithium aluminum

hydride (LAH), a potent reducing agent effective for this transformation.



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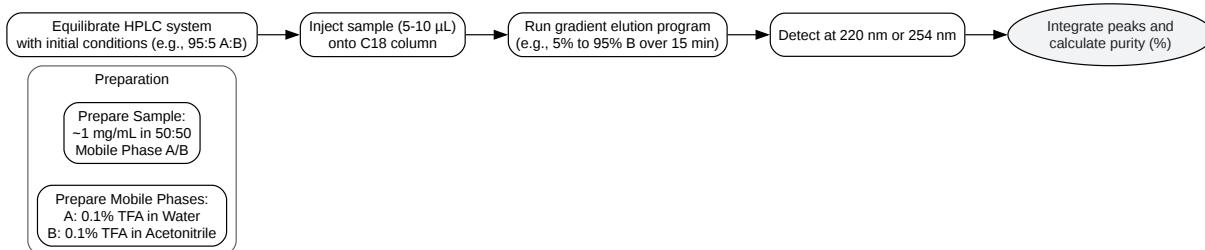
Figure 2: Workflow for Synthesis of **4-Chlorophenethylamine**

Methodology:

- **Reaction Setup:** To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-chloro-4-(2-nitrovinyl)benzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
- **Reduction:** Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of lithium aluminum hydride (LAH) in THF (2.0-2.5 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LAH used.
- **Isolation:** A granular precipitate will form. Filter the solid salts through a pad of Celite and wash thoroughly with THF.
- **Purification:** Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure **4-Chlorophenethylamine**.^[1]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general-purpose reversed-phase HPLC method for assessing the purity of a **4-Chlorophenethylamine** sample.



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Figure 3: Workflow for HPLC Purity Analysis

Methodology:

- Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.
- Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
- Sample Preparation: Prepare a stock solution of **4-Chlorophenethylamine** at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 220 nm.
 - Injection Volume: 10 µL.
- Gradient Program:
 - 0-1 min: 5% B
 - 1-10 min: Linear gradient from 5% to 95% B
 - 10-12 min: Hold at 95% B
 - 12.1-15 min: Return to 5% B and re-equilibrate.
- Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

4-Chlorophenethylamine is an irritant and should be handled with appropriate personal protective equipment (PPE).[\[7\]](#)

- Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)[\[7\]](#)
- Handling: Work in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear chemical-resistant gloves, safety goggles, and a lab coat.[\[8\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container.[\[4\]](#) Keep away from strong acids and oxidizing agents.[\[16\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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